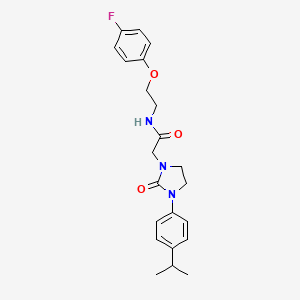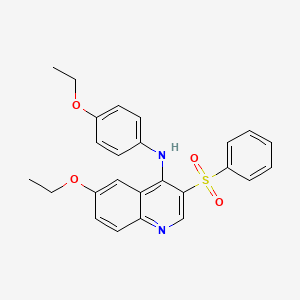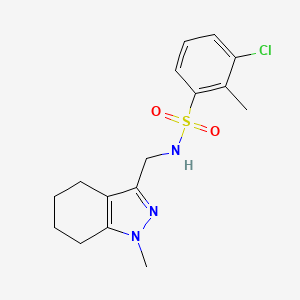
3-Methanesulfonamido-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methanesulfonamido-1-methylpyridin-1-ium iodide is a useful research compound. Its molecular formula is C7H11IN2O2S and its molecular weight is 314.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Mechanisms
The reaction of methyl (methylthio)methyl sulfoxide with sodium hydride, yielding bis(methylthio)(methylsulfinyl)methane, illustrates the reactivity of related sulfonamide compounds. In this reaction, the presence of butyl iodide significantly affects the formation of the product, indicating the reactivity of these compounds in complex chemical environments (Ogura, Katoh, & Tsuchihashi, 1978).
Formation and Stability of Iodides
Research has shown that methanesulfonyl iodide can be produced in aqueous solutions from reactions involving triiodide and methanesulfinate. This study also explored the crystallographic characteristics of related iodide compounds, providing insights into their formation and stability, which is relevant for understanding the behavior of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide in similar conditions (Rajakaruna, Gorden, & Stanbury, 2019).
Applications in Catalysis and Synthesis
In the realm of organic synthesis, compounds like nicotinium methane sulfonate, which share structural similarities with this compound, have been utilized as catalysts. Their applications in facilitating reactions like the synthesis of 2-amino-3-cyanopyridines demonstrate the potential of this compound in catalytic processes (Tamaddon & Azadi, 2018).
Photolytic Studies
Investigations into the photolysis of methyl iodide provide insights into the photolytic behavior of iodide compounds. This research is pertinent to understanding how this compound might behave under similar conditions, as it involves the breaking of C-I bonds and the formation of new products (Schultz & Taylor, 1950).
Properties
IUPAC Name |
N-(1-methylpyridin-1-ium-3-yl)methanesulfonamide;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(2,10)11;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWYSWHJFLJIG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NS(=O)(=O)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)
![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)


![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)

![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)
![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)
